1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole

Description

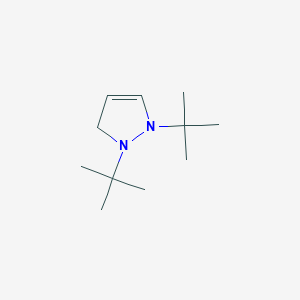

Structure

3D Structure

Properties

CAS No. |

650600-23-0 |

|---|---|

Molecular Formula |

C11H22N2 |

Molecular Weight |

182.31 g/mol |

IUPAC Name |

1,2-ditert-butyl-3H-pyrazole |

InChI |

InChI=1S/C11H22N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-8H,9H2,1-6H3 |

InChI Key |

VKWAHDHLEFKGRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC=CN1C(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Studies for Elucidating 1,2 Di Tert Butyl 2,3 Dihydro 1h Pyrazole Structure and Conformation

Elucidation of Molecular Connectivity and Tautomerism through High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the covalent framework of 1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole and assessing the potential for tautomerism. Since both nitrogen atoms are substituted with tert-butyl groups, tautomerism, which is common in N-unsubstituted pyrazoles, is not possible in this molecule. The NMR spectra are therefore expected to be well-defined. mdpi.com

In ¹H NMR spectroscopy, the dihydropyrazole ring gives rise to characteristic signals for the methylene (B1212753) protons (CH₂) at the C4 position and the methine proton (CH) at the C5 position. These typically appear as complex multiplets due to spin-spin coupling. mdpi.com The two tert-butyl groups, containing a total of 18 equivalent protons, are expected to produce a single, intense singlet in the upfield region of the spectrum, a hallmark of the tert-butyl moiety. oregonstate.edu

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon environment. The carbons of the two tert-butyl groups (quaternary and methyl) will have distinct chemical shifts. The methylene (C4) and methine (C5) carbons of the ring, along with the C3 carbon, will also be observable in their characteristic regions. libretexts.orgoregonstate.edu The absence of additional signals confirms the presence of a single, stable structural isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| tert-Butyl Protons | N1-C(CH₃)₃, N2-C(CH₃)₃ | ~1.0 - 1.5 | ~30 - 35 | Intense singlet for 18 protons. oregonstate.edulibretexts.org |

| tert-Butyl Quaternary Carbon | N1-C(CH₃)₃, N2-C(CH₃)₃ | - | ~50 - 60 | Signal may be weak. oregonstate.edu |

| Ring Protons (CH₂) | C4-H | ~3.0 - 3.8 | ~40 - 50 | Multiplet structure expected. mdpi.com |

| Ring Proton (CH) | C5-H | ~4.2 - 5.8 | ~60 - 75 | Multiplet structure expected. mdpi.com |

| Ring Carbon | C3 | - | ~150 - 160 | Imine-like carbon (C=N bond implicit in the pyrazoline ring). |

Investigation of Fragmentation Pathways and Molecular Structure by Advanced Mass Spectrometry

Advanced mass spectrometry (MS) techniques, particularly with electron impact (EI) ionization, are used to investigate the fragmentation pathways of this compound, providing corroborative evidence for its molecular structure. The fragmentation pattern is heavily influenced by the two bulky tert-butyl substituents.

A primary and highly characteristic fragmentation pathway involves the cleavage of the N-C bond to lose a tert-butyl cation ([C(CH₃)₃]⁺) or a related fragment. pearson.comnih.gov The tert-butyl cation itself is a very stable carbocation and often appears as a prominent peak at a mass-to-charge ratio (m/z) of 57. Another common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at [M-15]⁺. researchgate.net

Subsequent fragmentation events would likely involve the cleavage of the dihydropyrazole ring itself. This can occur through various pathways, including the loss of ethene (C₂H₄) or other small neutral molecules, which is a known fragmentation pattern for cyclic alkanes and heterocycles. libretexts.orgcas.cn The analysis of these fragment ions allows for the reconstruction of the molecule's connectivity.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure/Formula | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₁₁H₂₂N₂]⁺• | 182 | Initial ionization |

| Loss of Methyl | [C₁₀H₁₉N₂]⁺ | 167 | Cleavage of a C-C bond in a tert-butyl group. researchgate.net |

| Loss of tert-Butyl | [C₇H₁₃N₂]⁺ | 125 | Cleavage of an N-C(tert-butyl) bond. |

| tert-Butyl Cation | [C₄H₉]⁺ | 57 | A very common and stable fragment. pearson.com |

| Ring Cleavage Fragment | Varies | Varies | Loss of small molecules like C₂H₄ from the ring structure. cas.cn |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture of Dihydropyrazole Systems

Table 3: Typical Crystallographic Parameters for Dihydropyrazole Systems

| Parameter | Typical Value | Reference |

|---|---|---|

| System | Monoclinic or Orthorhombic | acs.org |

| Space Group | e.g., P2₁/c, Pnma | acs.orgresearchgate.net |

| N-N Bond Length (Å) | ~1.38 - 1.45 | acs.org |

| N-C Bond Length (Å) | ~1.47 - 1.52 | acs.org |

| C-C Bond Length (Å) | ~1.50 - 1.55 | acs.org |

| Ring Conformation | Envelope or Twist | acs.org |

Vibrational and Electronic Spectroscopy for Insight into Electronic Transitions and Functional Group Characteristics

Vibrational and electronic spectroscopy offer further insights into the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its specific bonds. Strong C-H stretching vibrations from the numerous methyl and methylene groups are expected in the 2850-2950 cm⁻¹ region. ucla.edu The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. msu.edu The inherent C=N bond within the 2-pyrazoline (B94618) ring structure is expected to show a stretching absorption around 1600-1650 cm⁻¹. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the N,N'-disubstituted nature of the pyrazole (B372694) ring. ucla.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on electronic transitions within the molecule. The chromophore in this compound is the C=N-N system. It is expected to exhibit electronic transitions, such as n→π* (from the nitrogen lone pairs to the π* antibonding orbital of the C=N bond) and π→π* transitions. youtube.com Because the ring is not fully aromatic, the absorption maxima (λ_max) will occur at shorter wavelengths compared to aromatic pyrazoles. The n→π* transition is typically weak and occurs at a longer wavelength than the more intense π→π* transition. researchgate.netmsu.edu

Table 4: Characteristic Vibrational and Electronic Spectroscopic Data

| Spectroscopy Type | Functional Group / Transition | Expected Absorption Range | Notes |

|---|---|---|---|

| IR | Alkyl C-H Stretch | 2850 - 2950 cm⁻¹ | Strong absorption from tert-butyl and ring CH groups. ucla.edu |

| IR | C=N Stretch | ~1600 - 1650 cm⁻¹ | Characteristic of the pyrazoline ring. msu.edu |

| IR | C-N Stretch | 1000 - 1350 cm⁻¹ | Located in the fingerprint region. msu.edu |

| UV-Vis | n → π | ~300 - 350 nm | Weak intensity transition. youtube.com |

| UV-Vis | π → π | ~220 - 260 nm | Strong intensity transition. researchgate.net |

Application of Specialized Spectroscopic Techniques for Dynamic Process Analysis (e.g., hindered rotation of tert-butyl groups)

The most significant dynamic process in this compound is the hindered rotation of the bulky tert-butyl groups around the N-C bonds. This phenomenon can be studied effectively using variable-temperature (VT) NMR spectroscopy. semanticscholar.orggeorgiasouthern.edu

At room temperature, the rotation of the tert-butyl groups is typically fast on the NMR timescale, resulting in the observation of a single, sharp singlet for the 18 equivalent protons of both groups. However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, the three methyl groups within each tert-butyl group can become chemically non-equivalent (diastereotopic) due to the chiral environment of the molecule. researchgate.net

This change manifests in the ¹H NMR spectrum as a broadening of the tert-butyl singlet, which eventually splits into multiple signals at a sufficiently low temperature. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (T_c). nih.gov By analyzing the line shape changes and using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the steric hindrance imposed by these bulky groups. semanticscholar.orgmontana.edu

Reactivity Profile and Mechanistic Investigations of 1,2 Di Tert Butyl 2,3 Dihydro 1h Pyrazole

Ring-Opening and Ring-Closing Reactions

The formation of the 1,2-di-tert-butyl-2,3-dihydro-1H-pyrazole ring is typically achieved through cyclocondensation reactions. This method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. evitachem.com Specifically, the reaction between di-tert-butyl hydrazine and a suitable 1,3-dicarbonyl precursor can yield the this compound structure. evitachem.com The efficiency of this ring-closing reaction is often dependent on factors such as temperature and the choice of solvent. evitachem.com

Information regarding the ring-opening reactions of this compound is not extensively detailed in the available literature. However, general principles of dihydropyrazole chemistry suggest that under certain conditions, such as photochemical irradiation or in the presence of strong reagents, ring-opening could occur, potentially leading to the formation of acyclic diazenes or other rearranged products. The significant steric hindrance provided by the two tert-butyl groups is expected to play a crucial role in the stability of the ring and its resistance to opening.

Functionalization at Nitrogen and Carbon Centers of the Dihydropyrazole Ring

The functionalization of the this compound scaffold offers a pathway to novel derivatives with potentially interesting properties.

Nitrogen Functionalization: The nitrogen atoms in the dihydropyrazole ring, despite being sterically hindered by the adjacent tert-butyl groups, can theoretically act as nucleophiles. evitachem.com However, the bulky nature of these substituents significantly impedes the approach of electrophiles, making N-functionalization challenging. Reactions that might typically occur at the nitrogen of less substituted pyrazoles, such as alkylation or acylation, would likely require forcing conditions or specialized catalytic systems to overcome the steric barrier imposed by the tert-butyl groups.

Carbon Functionalization: Functionalization at the carbon centers of the dihydropyrazole ring is also a possibility. For instance, deprotonation at the C3 position, if achievable, could generate a carbanion that could then react with various electrophiles. However, the stability of such an intermediate and the conditions required for its formation in the presence of the bulky tert-butyl groups would need to be carefully considered. The reactivity of the C4 and C5 positions would be influenced by the electronic nature of the dihydropyrazole ring system.

Oxidation and Reduction Pathways of the Dihydropyrazole Core

The dihydropyrazole core of this compound can undergo both oxidation and reduction, leading to different classes of pyrazole (B372694) derivatives.

Oxidation: Dihydropyrazoles can generally be oxidized to their corresponding aromatic pyrazoles. evitachem.com In the case of this compound, this transformation would result in the formation of 1,2-di-tert-butyl-pyrazolium salt. The choice of oxidizing agent is crucial to achieve this transformation without causing undesired side reactions or decomposition of the starting material. Mild oxidizing agents are often preferred to preserve the integrity of the pyrazole ring. evitachem.com

Reduction: The reduction of the dihydropyrazole ring would lead to the corresponding pyrazolidine, a fully saturated five-membered ring containing two adjacent nitrogen atoms. This transformation would likely require strong reducing agents, such as metal hydrides, and the stereochemical outcome of the reduction would be of interest due to the presence of the chiral centers that would be formed.

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions provide a powerful tool for skeletal diversification in heterocyclic chemistry. For the this compound scaffold, several types of rearrangements could be envisioned, although specific examples are not prevalent in the literature.

The steric strain imposed by the two bulky tert-butyl groups could be a driving force for rearrangement under thermal or photochemical conditions. For instance, sigmatropic rearrangements, which are known for some pyrazole systems, could potentially lead to the formation of fused bicyclic structures. However, the stability of the dihydropyrazole core in this particular compound, enhanced by the steric protection of the tert-butyl groups, might disfavor such rearrangements.

Mechanistic Studies of Dihydropyrazole Transformations

A thorough understanding of the reaction mechanisms is essential for predicting and controlling the outcome of chemical transformations involving this compound.

The cyclocondensation reaction to form the dihydropyrazole ring likely proceeds through a standard pathway involving initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. The steric hindrance from the tert-butyl groups would influence the rate and regioselectivity of these steps.

For any potential functionalization, oxidation, or reduction reactions, the mechanism would be heavily influenced by the electronic and steric properties of the dihydropyrazole ring. The tert-butyl groups would sterically shield the nitrogen and adjacent carbon atoms, potentially directing reactions to less hindered positions or requiring higher activation energies. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and intermediates involved in the reactions of this sterically congested molecule. rsc.org

Computational and Theoretical Chemistry Studies on 1,2 Di Tert Butyl 2,3 Dihydro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties and electronic structure of molecular systems. For 1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole, DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to determine optimized molecular geometry, bond lengths, and bond angles in the ground state. These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. For pyrazole (B372694) derivatives, the distribution of these orbitals is typically concentrated around the pyrazole ring, indicating its central role in the molecule's electronic transitions and reactivity.

Table 1: Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy | [Data not available in search results] |

| HOMO Energy | [Data not available in search results] |

| LUMO Energy | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

Conformational Analysis and Steric Effects of the tert-Butyl Groups

The presence of two bulky tert-butyl groups on the nitrogen atoms of the dihydropyrazole ring introduces significant steric hindrance, which plays a crucial role in determining the molecule's preferred conformation. Conformational analysis of this compound involves identifying the various possible spatial arrangements of the atoms and determining their relative energies to find the most stable conformer.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending of particular bonds, such as C-H, C-N, and N-N.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are performed to aid in the interpretation of experimental NMR spectra. The calculated chemical shifts are often in good agreement with experimental values, helping to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insights into the electronic structure and the nature of the excited states of the molecule.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Prediction | Experimental Data |

|---|---|---|

| Key IR Frequencies (cm⁻¹) | [Data not available in search results] | [Data not available in search results] |

| ¹H NMR Chemical Shifts (ppm) | [Data not available in search results] | [Data not available in search results] |

| ¹³C NMR Chemical Shifts (ppm) | [Data not available in search results] | [Data not available in search results] |

Reaction Pathway Modeling and Transition State Characterization for Dihydropyrazole Synthesis and Transformations

Characterizing the transition state structures provides valuable information about the energy barriers of the reaction, which determines the reaction rate. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. Similarly, the transformations of the dihydropyrazole ring, such as oxidation or ring-opening reactions, can be modeled to predict the feasibility and outcome of such chemical modifications.

Analysis of Non-Covalent Interactions within this compound and its Complexes

Non-covalent interactions, such as van der Waals forces and hydrogen bonds (if applicable with other molecules), play a significant role in the supramolecular chemistry of this compound. The bulky and hydrophobic tert-butyl groups can participate in van der Waals interactions, influencing the packing of the molecules in the solid state and their interactions in solution.

Computational tools like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. In complexes with other molecules, such as solvents or metal ions, the nature and strength of the non-covalent interactions can be quantified. For instance, the pyrazole nitrogen atoms can act as Lewis bases and coordinate with metal centers, and the nature of this coordination can be studied through computational modeling.

Advanced Applications of 1,2 Di Tert Butyl 2,3 Dihydro 1h Pyrazole in Contemporary Organic Synthesis Research

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

There is no specific information available in the reviewed scientific literature regarding the use of 1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole as a chiral auxiliary or ligand in asymmetric catalysis. The steric hindrance provided by the two tert-butyl groups could theoretically influence stereochemical outcomes in a catalytic process; however, no studies have been published to substantiate this. The broader family of pyrazole-containing compounds has been investigated in asymmetric catalysis, but these findings are not directly applicable to the specified molecule. nih.govnih.gov

Building Block for Complex Molecular Architectures

While pyrazole (B372694) and pyrazoline scaffolds are fundamental building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals, there is a lack of specific examples in the literature where This compound is explicitly used for this purpose. nih.govsigmaaldrich.com The synthesis of various substituted pyrazolines is a common practice in medicinal chemistry to create diverse molecular libraries for biological screening. nih.govacs.org However, specific research detailing the incorporation of the 1,2-di-tert-butyl dihydropyrazole moiety into larger, complex structures is not documented.

Precursors for Other Nitrogen Heterocycles

The transformation of pyrazoline rings into other heterocyclic systems is a known synthetic strategy. For instance, pyrazolines can be oxidized to the corresponding aromatic pyrazoles. However, there are no specific studies detailing the use of This compound as a precursor for the synthesis of other nitrogen-containing heterocycles. General synthetic methods exist for the preparation of pyrazole derivatives from various starting materials, but the specific reactivity and synthetic utility of the title compound in this context have not been explored in the available literature. nih.govorgsyn.org

Exploration as Precursors in Materials Science Research

The field of materials science often utilizes heterocyclic compounds for the development of novel materials with specific electronic or photophysical properties. While pyrazole derivatives have been investigated for such applications, there is no available research that specifically explores the use of This compound as a precursor in materials science.

Perspectives and Future Research Trajectories for 1,2 Di Tert Butyl 2,3 Dihydro 1h Pyrazole Chemistry

Innovations in Environmentally Benign Synthetic Methodologies

The development of sustainable chemical processes is a paramount goal in modern chemistry. Future research on the synthesis of 1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole should prioritize the development of environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic approaches to pyrazoline derivatives often involve the condensation of α,β-unsaturated aldehydes and ketones with hydrazines. Building upon this, future methodologies could explore:

Catalyst-Free and Solvent-Free Reactions: Inspired by the synthesis of related compounds like 3,5-di-tert-butyl-1H-pyrazole, which can be achieved through solvent-free condensation, similar approaches for this compound should be investigated. semanticscholar.org This could involve mechanochemical methods, such as ball milling, or simply heating the neat reactants.

Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, often under milder conditions and with reduced solvent usage.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this dihydropyrazole could lead to a more efficient and reproducible manufacturing process.

Bio-catalysis: The use of enzymes as catalysts could offer high selectivity and mild reaction conditions, representing a truly green synthetic route.

| Method | Potential Advantages |

| Catalyst-Free/Solvent-Free | Reduced waste, lower cost, simplified purification |

| Microwave/Ultrasound | Faster reaction times, increased yields, energy efficiency |

| Flow Chemistry | Improved safety, scalability, and process control |

| Bio-catalysis | High selectivity, mild conditions, biodegradable catalysts |

Discovery of Novel Reactivity and Selectivity

The unique steric hindrance imposed by the two tert-butyl groups in this compound is expected to give rise to novel reactivity and selectivity patterns. Future research should aim to explore these unique characteristics.

Key areas for investigation include:

Cycloaddition Reactions: Dihydropyrazoles can participate in various cycloaddition reactions. The steric bulk of the tert-butyl groups could influence the facial selectivity of these reactions, potentially leading to the formation of unique stereoisomers.

Oxidation and Reduction Reactions: Investigating the oxidation of the dihydropyrazole ring to the corresponding pyrazole (B372694), or its reduction to a pyrazolidine, could reveal interesting reactivity. The electronic effects of the tert-butyl groups may stabilize or destabilize reaction intermediates, leading to unexpected outcomes.

Ring-Opening Reactions: Under specific conditions, the pyrazoline ring could undergo cleavage. The substitution pattern may direct the fragmentation pathway, yielding valuable synthetic intermediates.

Functionalization of the Carbon Backbone: Exploring methods to introduce functional groups at the C3, C4, and C5 positions of the dihydropyrazole ring would significantly expand the synthetic utility of this scaffold. The steric environment created by the N-substituents will likely play a crucial role in the regioselectivity of these reactions.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools can accelerate discovery and deepen our understanding of its chemical behavior.

Future research directions in this area include:

Predictive Modeling of Properties: ML algorithms can be trained on existing data for pyrazole derivatives to predict various properties of this compound, such as its solubility, reactivity, and potential biological activity.

Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound, exploring a vast parameter space to identify the most efficient and sustainable protocols.

De Novo Design of Derivatives: Generative models can be employed to design novel derivatives of this compound with desired properties, guiding synthetic efforts towards molecules with high potential for specific applications.

Mechanistic Elucidation: ML can assist in analyzing complex spectroscopic and computational data to elucidate reaction mechanisms, providing insights that might be difficult to obtain through experimental means alone.

Development of Advanced Analytical Techniques for Structural and Mechanistic Insights

A thorough understanding of the structure and reaction mechanisms of this compound is crucial for its development. The application of advanced analytical techniques will be instrumental in gaining these insights.

Future research should leverage:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be essential for unambiguously determining the structure and stereochemistry of the molecule and its derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and conformation in the solid state. Obtaining a crystal structure of this compound would be a significant contribution.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for accurate mass determination and molecular formula confirmation. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and gain structural information.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals, and reaction energetics, complementing experimental findings.

| Technique | Information Gained |

| Advanced NMR | Connectivity, stereochemistry, conformational analysis |

| X-ray Crystallography | Definitive 3D structure in the solid state |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation |

| Computational Chemistry | Electronic structure, reaction mechanisms, predicted properties |

Unexplored Stereochemical Control and Stereospecific Transformations

The 2,3-dihydro-1H-pyrazole ring can possess stereocenters, and the synthesis of enantiomerically pure derivatives is a significant challenge and opportunity. The steric influence of the tert-butyl groups makes this an especially intriguing area of research for this compound.

Future research should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of this dihydropyrazole would allow for the selective formation of a single enantiomer. This could involve the use of chiral catalysts or auxiliaries in the cyclization step.

Diastereoselective Reactions: For reactions involving the existing dihydropyrazole scaffold, controlling the diastereoselectivity is crucial. The bulky tert-butyl groups could act as stereodirecting groups, influencing the approach of reagents and favoring the formation of one diastereomer over another.

Chiral Separations: The development of efficient methods for the separation of enantiomers, such as chiral chromatography, will be important for accessing enantiopure material for further studies.

Stereospecific Transformations: Investigating reactions that proceed with a high degree of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, will be a key area of exploration.

Q & A

Q. Why do catalytic asymmetric syntheses of dihydro-pyrazoles show variable enantiomeric excess (ee)?

- Methodological Answer : Chiral ligands (e.g., BINAP or salen complexes) and solvent polarity significantly impact ee. Screen ligands at 5–10 mol% loading in solvents like toluene (non-polar) vs. acetonitrile (polar). Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee and optimize reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.